An In-depth Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2 ([D-Ala2]-Met-enkephalinamide)
An In-depth Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2 ([D-Ala2]-Met-enkephalinamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Tyr-D-Ala-Gly-Phe-Met-NH2, scientifically known as [D-Ala2]-Met-enkephalinamide (often abbreviated as DAMA), is a synthetic pentapeptide and a potent, long-lasting analog of the endogenous opioid peptide Met-enkephalin.[1] This guide provides a comprehensive technical overview of its biochemical properties, mechanism of action, and relevant experimental protocols. The substitution of D-Alanine for Glycine at the second position confers significant resistance to enzymatic degradation, resulting in a more stable and pharmacologically active compound compared to its natural counterpart. DAMA exhibits a strong affinity for opioid receptors, particularly the mu-opioid receptor (μOR), and functions as a potent agonist, leading to analgesic and other opioid-like effects.
Core Compound Identification and Properties
H-Tyr-D-Ala-Gly-Phe-Met-NH2 is a synthetic pentapeptide with the following primary sequence: Tyrosine - D-Alanine - Glycine - Phenylalanine - Methionine, with a C-terminal amidation.
| Property | Value | Source |
| IUPAC Name | L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-methioninamide | PubChem |
| Synonyms | [D-Ala2]-Met-enkephalinamide, DAMA, Tyr-D-Ala-Gly-Phe-Met-NH2 | PubChem |
| Molecular Formula | C28H38N6O6S | PubChem |
| Molecular Weight | 586.7 g/mol | PubChem |
| CAS Number | 61090-95-7 | PubChem |
Biochemical Profile and Mechanism of Action
Receptor Binding Affinity
As a potent opioid agonist, H-Tyr-D-Ala-Gly-Phe-Met-NH2 binds to opiate receptors with high affinity, comparable to that of methionine-enkephalin.[2] Its primary target is the mu-opioid receptor (μOR), a member of the G-protein coupled receptor (GPCR) family. While specific Ki values for H-Tyr-D-Ala-Gly-Phe-Met-NH2 are not consistently reported across publicly available literature, studies on closely related analogs and its described potent activity suggest a high affinity in the nanomolar range for the μ-opioid receptor.
It is important to note that specific binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and assay methodology. Researchers should consult specific publications for detailed experimental parameters.
Pharmacodynamics and Pharmacokinetics
The substitution of D-Ala for Gly at position 2 renders H-Tyr-D-Ala-Gly-Phe-Met-NH2 resistant to degradation by brain enzymes, specifically aminopeptidases.[2] This enzymatic stability contributes to its prolonged and potent analgesic effects when compared to the rapidly metabolized endogenous enkephalins.
Limited specific pharmacokinetic data, such as half-life and bioavailability for H-Tyr-D-Ala-Gly-Phe-Met-NH2, is available in the public domain. However, its enhanced stability suggests a significantly longer biological half-life than native enkephalins.
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-Tyr-D-Ala-Gly-Phe-Met-NH2 is typically achieved through Fmoc-based solid-phase peptide synthesis.
Principle: The peptide is assembled sequentially on a solid support (resin), starting from the C-terminal amino acid. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. Side chains of reactive amino acids are protected with acid-labile groups.
Detailed Methodology:
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Resin Selection and Preparation: A Rink Amide resin is commonly used to obtain the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
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Fmoc-Met-NH-Resin Loading: The first amino acid, Fmoc-Met-OH, is coupled to the resin.
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Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound methionine by treatment with a solution of 20% piperidine in DMF.
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Coupling Cycle (repeated for each amino acid: Phe, Gly, D-Ala, Tyr):
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The next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activation base like DIPEA (N,N-Diisopropylethylamine).
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The activated amino acid is then added to the deprotected resin to form the peptide bond.
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The resin is washed to remove excess reagents and byproducts.
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Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
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Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed to remove residual cleavage reagents.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained after synthesis requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. RP-HPLC is the standard method for this purification.
Principle: RP-HPLC separates molecules based on their hydrophobicity. The peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) in a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing the bound peptides to elute at different times based on their hydrophobicity.
Detailed Methodology:
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Column: A preparative C18 reverse-phase column is typically used.
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Mobile Phase:
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
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Solvent B: 0.1% TFA in acetonitrile.
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Procedure:
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The crude peptide is dissolved in a minimal amount of Solvent A.
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The sample is injected onto the column equilibrated with a low percentage of Solvent B (e.g., 5-10%).
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A linear gradient of increasing Solvent B concentration is applied to elute the peptide.
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Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.
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Pure fractions are pooled and lyophilized to obtain the final product as a white powder.
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Biological Assay: Adenylate Cyclase Inhibition Assay
H-Tyr-D-Ala-Gly-Phe-Met-NH2, as a μ-opioid receptor agonist, inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Principle: This assay measures the ability of the peptide to inhibit the forskolin-stimulated production of cAMP in cells expressing the μ-opioid receptor.
Detailed Methodology:
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Cell Culture: HEK293 cells stably expressing the human μ-opioid receptor are cultured to confluence.
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Assay Preparation: Cells are harvested and resuspended in assay buffer.
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Incubation:
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Cells are pre-incubated with various concentrations of H-Tyr-D-Ala-Gly-Phe-Met-NH2.
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Forskolin, a direct activator of adenylate cyclase, is added to stimulate cAMP production.
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The incubation is carried out for a defined period at 37°C.
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Lysis and Detection:
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The reaction is stopped, and the cells are lysed.
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The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
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Data Analysis: The concentration of the peptide that causes 50% inhibition of forskolin-stimulated cAMP production (IC50) is calculated.
Signaling Pathway
Upon binding to the μ-opioid receptor, H-Tyr-D-Ala-Gly-Phe-Met-NH2 initiates a G-protein signaling cascade.
Description: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi). This causes the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit then inhibits adenylate cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can modulate other effectors, such as ion channels.
